molecular formula C9H12FNO2S B3243392 [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine CAS No. 1565730-37-1

[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine

Cat. No.: B3243392
CAS No.: 1565730-37-1
M. Wt: 217.26
InChI Key: ZLWTVKLWMYSFTL-UHFFFAOYSA-N
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Description

[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine: is an organic compound that features a fluorine atom, an ethanesulfonyl group, and a methanamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine typically involves multiple steps:

    Sulfonylation: The ethanesulfonyl group is introduced via sulfonylation, where ethanesulfonyl chloride reacts with the fluorinated benzene derivative in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or nitriles.

    Reduction: Reduction of the ethanesulfonyl group can yield ethanethiol derivatives.

    Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or nitration, depending on the desired functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in sulfuric acid.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Ethanethiol derivatives.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and solubility.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

    Agriculture: Potential use as a precursor for agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism by which [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.

    Receptor Modulation: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

  • [4-(Methylsulfonyl)-3-fluorophenyl]methanamine
  • [4-(Ethanesulfonyl)-3-chlorophenyl]methanamine
  • [4-(Ethanesulfonyl)-3-fluorophenyl]ethanamine

Uniqueness:

  • Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated analogs.
  • Sulfonyl Group: The ethanesulfonyl group provides unique electronic properties, influencing the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

(4-ethylsulfonyl-3-fluorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-2-14(12,13)9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWTVKLWMYSFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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